![molecular formula C12H11F3N6O2S B3175044 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 955964-57-5](/img/structure/B3175044.png)
6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound that sits at the intersection of cutting-edge synthetic chemistry and applied science. Known for its diverse applications, it stands out due to its unique structure and reactivity. This compound has garnered interest in various scientific domains, particularly in medicinal chemistry, due to its potent biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To prepare 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine, chemists typically employ multi-step synthesis processes involving both pyrazole and pyrimidine rings. Starting materials may include pyrazole derivatives and pyrimidine precursors, subjected to conditions like metal-catalyzed coupling reactions, sulfonylation, and amination steps. Each step requires precise control over reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to reduce costs and improve efficiency. Automated flow reactors, batch processing, and continuous synthesis techniques can be employed to handle large quantities. The use of sustainable and environmentally friendly reagents and catalysts is also a consideration to minimize the environmental footprint of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: Potential conversion to more oxidized forms under strong oxidizing conditions.
Reduction: Selective reduction of sulfonyl or other groups to modify its properties.
Substitution: Halogen or nucleophile substitution reactions to introduce different functional groups.
Cyclization: Formation of different ring structures via intramolecular reactions.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., organolithium reagents, Grignard reagents) are commonly used. Conditions vary depending on the specific reaction, from ambient temperatures for substitutions to elevated temperatures for cyclizations.
Major Products
Products from these reactions often include more complex or modified pyrazolo[1,5-a]pyrimidine derivatives, each with potentially unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and mechanisms.
Biology
In biological research, 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential as an enzyme inhibitor, impacting pathways crucial for cell function and disease progression.
Medicine
Medicinally, this compound has shown promise in the development of new drugs, particularly as an anti-inflammatory or anti-cancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for drug development.
Industry
In industrial applications, it can be used as a precursor for materials with specialized properties, such as those required in the electronics industry for semiconductors or advanced polymers.
Mécanisme D'action
The mechanism by which 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects often involves the inhibition of specific enzymes or receptors. By binding to these molecular targets, it can modulate biochemical pathways, leading to therapeutic effects. The involvement of pathways related to inflammation, cell proliferation, and apoptosis has been documented, highlighting its potential in treating various diseases.
Comparaison Avec Des Composés Similaires
When comparing this compound with similar pyrazolo[1,5-a]pyrimidine derivatives, its unique trifluoromethyl and methylsulfonyl groups stand out. These functional groups can significantly influence its reactivity, potency, and specificity. For instance:
6-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but chlorine instead of methylsulfonyl, potentially altering biological activity.
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methylsulfonyl group, resulting in different pharmacokinetics and dynamics.
By examining these compounds, researchers can better understand the structural-activity relationships and optimize these molecules for desired applications.
Do you find the versatility of 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine fascinating?
Propriétés
IUPAC Name |
6-methylsulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6O2S/c1-20-10(12(13,14)15)6(4-18-20)7-3-9-17-5-8(24(2,22)23)11(16)21(9)19-7/h3-5H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZQBJOKBVQEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



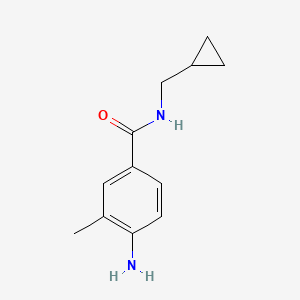
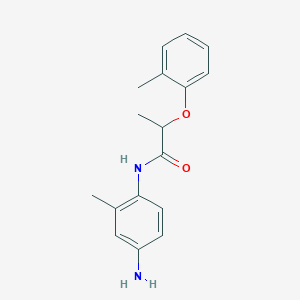
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3174976.png)
![5-Azaspiro[2.5]octan-8-ol](/img/structure/B3174983.png)
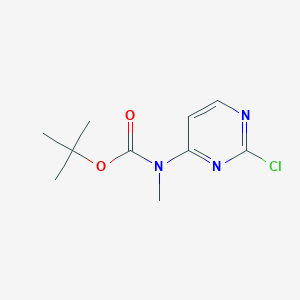
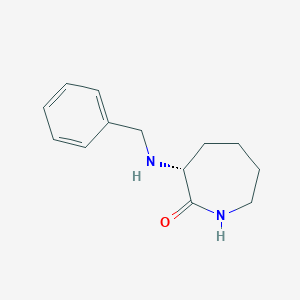
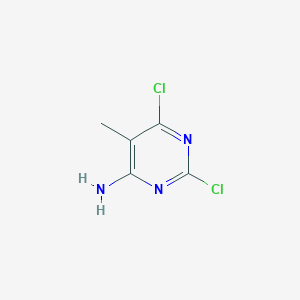
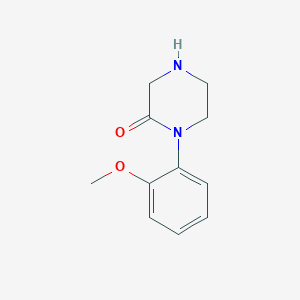
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid](/img/structure/B3175011.png)
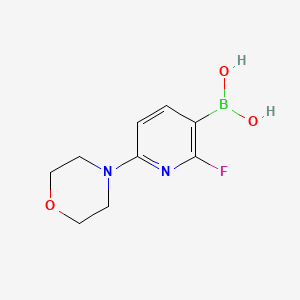

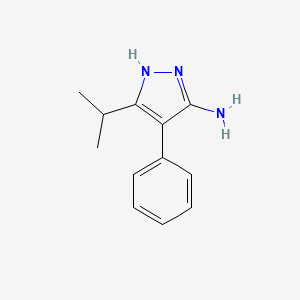
![5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3175041.png)
